2-(3-Nitrophenyl)-1h-benzimidazole
Overview
Description
The benzimidazole scaffold is a prominent structure in medicinal chemistry, often associated with a wide range of biological activities. The 2-(3-nitrophenyl)-1H-benzimidazole derivative is a compound that falls within this category, and its derivatives have been explored for various pharmacological properties, including antimicrobial and anticancer activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with a nitrophenyl group, typically involves the condensation of o-phenylenediamines with aromatic aldehydes. This process can be catalyzed by sodium metabisulfite and can be diversified through N-alkylation using conventional heating or microwave irradiation . Another approach for synthesizing substituted benzimidazolium salts involves the reaction of N-substituted benzimidazolium with aryl halides .
Molecular Structure Analysis
The molecular and crystal structures of benzimidazole derivatives can be determined using techniques such as single-crystal X-ray diffraction. This method has been used to elucidate the structure of benzimidazolium salts with substituents like 2-(4-nitrophenyl)ethyl . The intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group has also been studied, revealing the potential for creating diverse molecular structures under mild conditions .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including intramolecular aromatic nucleophilic substitution, which allows for the transformation of nitro groups into other functional groups under specific conditions . Additionally, the reactivity of these compounds can be harnessed to create libraries of benzimidazole derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, tetraphenylethene-based benzimidazoles exhibit aggregation-induced emission, mechanochromism, and electroluminescence, indicating their potential in material science applications . The introduction of different substituents can also affect the thermal stability and electronic structures of these compounds, as shown by DFT studies .
Scientific Research Applications
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Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers
- Application : This research involves the incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol .
- Method : The process led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
- Results : The bioactivity of the compound is rapidly annihilated by glucosylation .
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Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles
- Application : A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon, 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide .
- Method : The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents .
- Results : The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .
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Photoinduced Solid State Keto–Enol Tautomerization of 2-(2-(3-Nitrophenyl)-4,5-Diphenyl-1H-Imidazol-1-Yloxy)-1-Phenylethanone
- Application : This research involves the synthesis and solid state photochromic behavior of a compound due to Excited State Intramolecular Proton Transfer (ESIPT) .
- Method : The compound exhibits yellow color in dark and red color in light, with the yellow form attributed to the keto derivative and the red form assigned to its enol derivative .
- Results : The color change in the presence of light is thus attributed to the keto–enol tautomerism through ESIPT .
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Comparison of 3-Nitrophenylhydrazine, O-Benzyl Hydroxylamine, and 2-Picolylamine Derivatizations for Analysis of Short-Chain Fatty Acids
- Application : This research involves the evaluation of three major derivatization reagents, namely 3-nitrophenylhydrazine (3-NPH), O-benzylhydroxylamine (O-BHA), and 2-picolylamine (2-PA), for the analysis of eight SCFAs classified as C2–C5 isomers using LC–MS/MS .
- Method : In a reversed-phase LC separation, 3-NPH showed good retention capacity .
- Results : The matrix effects in human serum ranged 77.1–99.0% (RSD ≤ 3.4%, n = 6) for 3-NPH derivatives, 91.0–94.6% (RSD ≤ 5.4%, n = 6) for O-BHA derivatives, 81.6–99.5% (RSD ≤ 8.0%, n = 6) for 2-PA derivatives .
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Photoinduced Solid State Keto–Enol Tautomerization of 2-(2-(3-Nitrophenyl)-4,5-Diphenyl-1H-Imidazol-1-Yloxy)-1-Phenylethanone
- Application : This research involves the synthesis and solid state photochromic behavior of a compound due to Excited State Intramolecular Proton Transfer (ESIPT) .
- Method : The compound exhibits yellow color in dark and red color in light, with the yellow form attributed to the keto derivative and the red form assigned to its enol derivative .
- Results : The color change in the presence of light is thus attributed to the keto–enol tautomerism through ESIPT .
-
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives as Antioxidants and Inhibitors
- Application : This research involves the use of 4-(3-Nitrophenyl)thiazol-2-ylhydrazones as a scaffold to design high potency hMAO-B inhibitors .
- Method : The presence of specific moieties at the hydrazone linker gave the most selective inhibition of this isozyme .
- Results : The IC50 values were in the nanomolar range .
properties
IUPAC Name |
2-(3-nitrophenyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFINXAYWOKPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165662 | |
Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1h-benzimidazole | |
CAS RN |
15456-62-9 | |
Record name | 2-(3-Nitrophenyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15456-62-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-NITROPHENYL)BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4ZWC19RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.